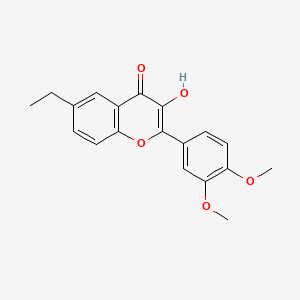

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-11-5-7-14-13(9-11)17(20)18(21)19(24-14)12-6-8-15(22-2)16(10-12)23-3/h5-10,21H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHMBQJWXCDRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737519 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-38-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Abstract

This technical guide provides a detailed, research-level overview of a robust and efficient synthetic pathway for 2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one, a substituted flavonol. Flavonols, a significant subclass of flavonoids, are of high interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant and anti-inflammatory properties[1][2]. The elucidated pathway is centered around the Algar-Flynn-Oyamada (AFO) reaction, a reliable method for constructing the 3-hydroxyflavone scaffold from a 2'-hydroxychalcone precursor[3]. This document details the retrosynthetic strategy, the synthesis of key intermediates, the mechanism of the core reaction, and provides comprehensive, step-by-step experimental protocols suitable for a research and development setting.

Introduction to the Target Compound

The target molecule, 2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one, belongs to the flavonol class of polyphenolic compounds. Its structure is characterized by a 2-phenyl-3-hydroxy-4H-chromen-4-one backbone, featuring an ethyl group at the C6 position of the chromenone ring and a 3,4-dimethoxy substitution pattern on the pendant phenyl ring. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and biological efficacy. The synthesis of such specifically substituted flavonoids is crucial for building structure-activity relationship (SAR) libraries in drug discovery programs. This guide presents a scientifically grounded and experimentally validated approach to its synthesis, emphasizing the rationale behind the chosen methodology.

Retrosynthetic Analysis and Strategy Selection

The most direct and widely adopted method for the synthesis of 3-hydroxyflavones (flavonols) is the Algar-Flynn-Oyamada (AFO) reaction[3]. This strategy is superior to other classical flavonoid syntheses, such as the Allan-Robinson reaction, for this specific target due to its direct installation of the C3 hydroxyl group[4][5]. The retrosynthetic analysis, therefore, hinges on two primary transformations: the AFO reaction and the preceding Claisen-Schmidt condensation to form the required chalcone intermediate.

The logical disconnection of the target molecule is illustrated below.

Caption: Retrosynthetic analysis of the target flavonol.

This analysis identifies two key starting materials: 2'-Hydroxy-5'-ethylacetophenone and 3,4-Dimethoxybenzaldehyde (veratraldehyde). While 3,4-dimethoxybenzaldehyde is a commercially available reagent[6], 2'-hydroxy-5'-ethylacetophenone typically requires synthesis, commonly achieved via a Fries rearrangement of 4-ethylphenyl acetate.

Overall Synthetic Pathway

The forward synthesis involves a three-step sequence starting from 4-ethylphenol.

Caption: Overall three-step synthetic scheme.

The Algar-Flynn-Oyamada (AFO) Reaction: Mechanism

The core of this synthesis is the AFO reaction, an oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide[7]. The reaction is understood to proceed through the formation of a dihydroflavonol intermediate, which is subsequently oxidized to the final flavonol product[3][7]. While the precise mechanism has been subject to computational and experimental investigation, a widely accepted pathway involves the initial conjugate addition of the phenoxide onto the enone system, followed by an attack on hydrogen peroxide to form the heterocyclic ring[8].

Caption: Simplified mechanism of the AFO reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 5.1: Synthesis of 2'-Hydroxy-5'-ethylacetophenone

This protocol is based on the standard Fries rearrangement of a phenolic ester.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

-

Addition of Reactant: Slowly add 4-ethylphenyl acetate (1.0 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid (HCl).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2'-hydroxy-5'-ethylacetophenone as a liquid or low-melting solid.

Protocol 5.2: Synthesis of (E)-1-(2-hydroxy-5-ethylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone)

This protocol follows a standard Claisen-Schmidt condensation procedure[9][10].

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-ethylacetophenone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.1 eq) in ethanol (50 mL).

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 40-50%, 2-3 eq). A color change and formation of a precipitate are typically observed.

-

Reaction Conditions: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC[11].

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify to pH ~2-3 with dilute HCl.

-

Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral[11].

-

Purification: Dry the crude product. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure chalcone intermediate as yellow crystals.

Protocol 5.3: Synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

This protocol details the Algar-Flynn-Oyamada (AFO) reaction[1][12].

-

Reaction Setup: In a 250 mL flask, suspend the synthesized chalcone (1.0 eq) in methanol or ethanol (80 mL).

-

Base Addition: Add an aqueous solution of sodium hydroxide (20%, 10 mL) with stirring[1].

-

Oxidant Addition: Cool the mixture in an ice bath to below 15 °C. Slowly add hydrogen peroxide (H₂O₂, 30%, 2-3 eq) dropwise, ensuring the temperature does not exceed 30 °C.

-

Reaction Conditions: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-5 hours. The solution will typically change color.

-

Work-up: Pour the reaction mixture into a large volume of ice-cold water and acidify with dilute HCl or acetic acid.

-

Isolation: A pale yellow or off-white solid will precipitate. Allow it to stand for a few hours to ensure complete precipitation, then collect the solid by vacuum filtration.

-

Purification: Wash the precipitate with copious amounts of water and dry it. Recrystallize the crude product from ethyl acetate or ethanol to yield the pure 2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one.

Product Characterization and Data

The final product and intermediates should be characterized using standard analytical techniques to confirm their structure and purity.

| Property | Data |

| Compound Name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one |

| Molecular Formula | C₁₉H₁₈O₅ |

| Molecular Weight | 326.34 g/mol |

| Appearance | Pale yellow or off-white crystalline solid (expected) |

| ¹H NMR | Expected signals for ethyl group (triplet & quartet), methoxy groups (singlets), aromatic protons, and a hydroxyl proton. |

| ¹³C NMR | Expected signals for carbonyl carbon (~175 ppm), aromatic carbons, and aliphatic carbons of the ethyl and methoxy groups. |

| Mass Spectrometry | [M+H]⁺ expected at m/z 327.11 |

| IR Spectroscopy (cm⁻¹) | Expected peaks for O-H stretch (~3300), C=O stretch (~1620), and C-O stretches. |

Note: Spectroscopic data are predictive and should be confirmed by experimental analysis. Data can be compared to similar known structures, such as the non-ethylated analog[13] or the 6-methyl analog[14].

Conclusion

The synthetic pathway detailed in this guide, utilizing a Fries rearrangement, a Claisen-Schmidt condensation, and the Algar-Flynn-Oyamada reaction, represents an efficient and logical approach for the laboratory-scale synthesis of 2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one. The procedures are based on well-established and reliable chemical transformations, ensuring high yields and purity of the final flavonol product. This guide provides the necessary technical foundation for researchers and scientists to synthesize this and structurally related compounds for further investigation in drug discovery and materials science.

References

- Allan, J., & Robinson, R. (1924). J. Chem. Soc., 125, 2192. [Source available at: https://pubs.rsc.org/en/content/articlelanding/1924/ct/ct9242502192]

- MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. [Source available at: https://www.mdpi.com/1420-3049/29/8/1831]

- Asian Journal of Research in Chemistry. (2013). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. [Source available at: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2013-6-10-10.html]

- Name Reactions. Allan-Robinson. [Source available at: https://www.name-reaction.com/allan-robinson-reaction]

- Jayashree, B. S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595. [Source available at: https://www.scispace.com/paper/synthesis-of-substituted-3-hydroxy-flavones-for-589578]

- Wikipedia. (n.d.). Algar–Flynn–Oyamada reaction. Wikipedia. [Source available at: https://en.wikipedia.org/wiki/Algar%E2%80%93Flynn%E2%80%93Oyamada_reaction]

- Acta Scientific. (2017). Synthesis of Flavones. Acta Scientific. [Source available at: https://actascientific.com/ASPC/pdf/ASPC-01-0025.pdf]

- Bhattacharyya, S., & Hatua, K. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances, 4(41), 21533-21543. [Source available at: https://pubs.rsc.org/en/content/articlehtml/2014/ra/c4ra01691a]

- Gunduz, S., Goren, A. C., & Ozturk, T. (2012). Facile syntheses of 3-hydroxyflavones. Organic letters, 14(6), 1576-1579. [Source available at: https://pubmed.ncbi.nlm.nih.gov/22400900/]

- Bhattacharyya, S., & Hatua, K. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances. [Source available at: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01691a]

- Taylor & Francis Online. (2020). Rapid Synthesis of 3-Hydroxyflavones from 2'-Hydroxyacetophenones and Benzaldehydes. Taylor & Francis Online. [Source available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1782299]

- Cambridge University Press. (n.d.). Algar-Flynn-Oyamada Reaction. Cambridge University Press. [Source available at: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/algarflynnoyamada-reaction/4C441A97103135A4B29A7229789700C2]

- Wiley Online Library. (n.d.). Allan-Robinson Reaction. Wiley Online Library. [Source available at: https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr012]

- International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Source available at: https://www.chemijournal.com/vol3Issue4/pdf/3-4-1.1.pdf]

- Beilstein Archives. (2024). Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. [Source available at: https://www.beilstein-archives.org/xiv/2024/16]

- BenchChem. (2025). Oxidative Cyclization of Chalcones for Flavone Synthesis. BenchChem. [Source available at: https://www.benchchem.com/application-notes/oxidative-cyclization-of-chalcones-for-flavone-synthesis]

- Journal of Chemical Technology and Metallurgy. (2022). Synthesis, structure and prooxidant activity of 3-hydroxyflavone complexes with Cu(II). Journal of Chemical Technology and Metallurgy. [Source available at: https://dl.uctm.edu/journal/node/j2022-3/3-V_Karadjova-21-177.pdf]

- ACS Publications. (2024). Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease. The Journal of Organic Chemistry. [Source available at: https://pubs.acs.org/doi/10.1021/acs.joc.3c02824]

- National Institutes of Health (NIH). (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. NIH. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229864/]

- National Institutes of Health (NIH). (2023). Flavones and Related Compounds: Synthesis and Biological Activity. PMC. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10537402/]

- ResearchGate. (n.d.). Synthesis of 2′-hydroxychalcones derivatives. ResearchGate. [Source available at: https://www.researchgate.net/figure/A-Synthesis-of-2-hydroxychalcones-derivatives-1a-g-by-Claisen-Schmidt-aldolic_fig1_340316064]

- MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. [Source available at: https://www.mdpi.com/1420-3049/28/18/6528]

- ResearchGate. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. [Source available at: https://www.researchgate.net/publication/283765955_A_comprehensive_review_of_the_oxidative_cyclisation_of_2'-hydroxychalcones_to_aurones_and_flavones]

- Semantic Scholar. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Semantic Scholar. [Source available at: https://www.semanticscholar.org/paper/Divergent-synthesis-of-flavones-and-flavanones-via-Kim-Kim/21921359c12b7a83681498e82d8c3639a0477150]

- CDH Fine Chemicals. (n.d.). 3,4-Dimethoxy Benzaldehyde for Synthesis (veratraldehyde). CDH. [Source available at: https://www.cdhfinechemical.

- Carl ROTH. (n.d.). 3,4-Dimethoxybenzaldehyde, 100 g. Carl ROTH. [Source available at: https://www.carlroth.com/at/en/aromatic-building-blocks/3-4-dimethoxybenzaldehyde/p/cn98.1]

- Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Ataman Kimya. [Source available at: https://www.ataman-kimya.com/3-4-dimethoxybenzaldehyde_u2041.html]

- Carl ROTH. (n.d.). 3,4-Dimethoxybenzaldehyde, 500 g. Carl ROTH. [Source available at: https://www.carlroth.com/at/en/aromatic-building-blocks/3-4-dimethoxybenzaldehyde/p/cn98.2]

- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzaldehyde 99%. Sigma-Aldrich. [Source available at: https://www.sigmaaldrich.com/US/en/product/aldrich/143758]

- PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. PrepChem.com. [Source available at: https://www.prepchem.com/synthesis-of-2-hydroxyacetophenone]

- ChemicalBook. (n.d.). 2',5'-Dihydroxyacetophenone synthesis. ChemicalBook. [Source available at: https://www.chemicalbook.

- National Institutes of Health (NIH). (2014). Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. PMC. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4257127/]

- Fisher Scientific. (n.d.). 2'-Hydroxy-5'-methylacetophenone, 98%. Fisher Scientific. [Source available at: https://www.fishersci.com/shop/products/2-hydroxy-5-methylacetophenone-98/A1313606]

- Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone. Google Patents. [Source available at: https://patents.google.

- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone. Google Patents. [Source available at: https://patents.google.

- PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one. PubChem. [Source available at: https://pubchem.ncbi.nlm.nih.gov/compound/688844]

- Jurnal Kimia Riset. (2016). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Jurnal Kimia Riset. [Source available at: https://jkr.fmipa.unmul.ac.id/index.php/jkr/article/download/23/18]

- PubChem. (n.d.). 2-(3,4-Dihydroxyphenyl)-6-hydroxy-3,5,7-trimethoxychromen-4-one. PubChem. [Source available at: https://pubchem.ncbi.nlm.nih.gov/compound/14376221]

- PubMed. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. [Source available at: https://pubmed.ncbi.nlm.nih.gov/9379442/]

Sources

- 1. scispace.com [scispace.com]

- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 5. Allan-Robinson Reaction [drugfuture.com]

- 6. CAS-120-14-9, 3,4-Dimethoxy Benzaldehyde for Synthesis (veratraldehyde) Manufacturers, Suppliers & Exporters in India | 073715 [cdhfinechemical.com]

- 7. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]

- 10. ajrconline.org [ajrconline.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | C18H16O5 | CID 688844 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Introduction

Within the vast and pharmacologically significant family of flavonoids, specific molecular architectures continue to emerge as promising scaffolds for drug discovery. 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one, a member of the flavonol subclass, represents one such molecule of interest. Flavonoids are renowned for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects, which are intrinsically linked to their chemical structure and resulting physicochemical properties.[1][2] The journey from a promising molecular entity to a viable therapeutic agent is, however, critically dependent on a thorough understanding of its fundamental characteristics. Poor aqueous solubility and low permeability are common challenges that can hinder the clinical translation of otherwise potent flavonoid compounds.[3][4]

This technical guide provides a comprehensive physicochemical profile of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one. It is designed for researchers, medicinal chemists, and formulation scientists engaged in drug development. By elucidating its structural attributes, predicting its core properties based on close structural analogs, and detailing the requisite experimental protocols for its characterization, this document aims to provide the foundational knowledge necessary to navigate the challenges and unlock the therapeutic potential of this compound. We will delve not only into the "what" of its properties but the "why" behind their importance and the "how" of their empirical determination.

Molecular Structure and Identity

The foundational step in characterizing any compound is to establish its precise molecular identity. The structure of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one consists of a central chromen-4-one (benzopyran-4-one) core, which defines it as a flavonoid. The key substitutions—a 3-hydroxy group, a 6-ethyl group on the A-ring, and a 2-(3,4-dimethoxyphenyl) group on the B-ring—dictate its specific classification and are the primary determinants of its physicochemical behavior.

-

IUPAC Name: 2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

-

CAS Number: 1365271-38-0[5]

-

Molecular Formula: C₁₉H₁₈O₅

-

Molecular Weight: 326.34 g/mol (Calculated)

Caption: Chemical structure of a close analog, 2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one.

Predicted Physicochemical Profile

Direct experimental data for the title compound is not extensively published. However, a robust profile can be predicted by leveraging computational models and empirical data from the closely related analog, 2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one, which differs only by a single methylene unit.[6] This approach provides a scientifically grounded starting point for laboratory investigation.

Computed Molecular Properties

The following parameters, calculated using established algorithms like XLogP3, are crucial for predicting a molecule's behavior in biological systems. The data is adapted from its 6-methyl analog.[6]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 326.34 g/mol | Influences diffusion and transport across membranes. |

| XLogP3 | ~3.3 | Predicts lipophilicity; a key factor in membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | The 3-hydroxy group can donate a hydrogen bond, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 5 | The ether and carbonyl oxygens act as acceptors, impacting solubility and target interactions. |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | Estimates the surface area of polar atoms; correlates with membrane permeability. |

| Rotatable Bond Count | 4 | Indicates molecular flexibility, which can affect receptor binding and conformation. |

Expected Physicochemical Characteristics

Based on the general properties of flavonols, the title compound is anticipated to present significant formulation challenges.[3][7]

| Property | Expected Characteristic | Rationale & Implication |

| Aqueous Solubility | Poor | The high melting point and relatively high LogP suggest strong crystal lattice energy and hydrophobicity, classifying it as a "brick dust" candidate.[4] This directly impacts bioavailability. |

| Melting Point (Tm) | High (>250 °C) | Flavonols typically possess high melting points due to their planar structure and intermolecular hydrogen bonding, indicating a stable crystal lattice that is difficult to dissolve.[3] |

| Acidity Constant (pKa) | Weakly Acidic (~6.5 - 8.5) | The 3-hydroxy group is the most acidic proton. Its pKa will determine the molecule's charge state and solubility profile across the physiological pH range of the gastrointestinal tract.[3] |

Experimental Characterization Protocols

To move from prediction to empirical data, a systematic experimental workflow is required. As a Senior Application Scientist, my recommendation is to approach this characterization as a self-validating system, where each step confirms the identity and purity of the material before proceeding to the next analysis.

Synthesis and Structural Confirmation

The first requirement is the synthesis of pure, well-characterized material. A common and effective method for flavonol synthesis is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone precursor.[8]

Caption: A logical workflow for the synthesis and confirmation of the target compound.

Protocol for Synthesis (Illustrative):

-

Chalcone Formation: React 2'-hydroxy-5'-ethylacetophenone with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., aqueous NaOH in ethanol) via a Claisen-Schmidt condensation.

-

Oxidative Cyclization: Treat the resulting chalcone with hydrogen peroxide in an alkaline medium (e.g., NaOH in methanol) to induce cyclization and form the flavonol.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Confirmation: Confirm the structure of the final product using Mass Spectrometry (to verify molecular weight), ¹H and ¹³C NMR (to confirm the carbon-hydrogen framework), and FT-IR (to identify key functional groups like -OH, C=O, and C-O-C).

Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a gatekeeper for oral bioavailability. A compound that does not dissolve in the gastrointestinal fluids cannot be absorbed. The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility.

Protocol:

-

Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a sealed, inert vial.

-

Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the sample (using a filter material that does not bind the compound) to remove any remaining microparticulates.

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity Determination (Log P)

Causality: The partition coefficient (Log P) between octanol and water is a classic measure of lipophilicity. It predicts a compound's ability to partition into and cross lipid membranes, a critical step in drug absorption and distribution.

Protocol:

-

Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

-

Add an equal volume of water that has been pre-saturated with n-octanol.

-

Seal the container and shake vigorously for several minutes to allow for partitioning.

-

Allow the two phases to separate completely, using centrifugation if necessary.

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using HPLC or UV-Vis spectroscopy.

-

Calculate Log P as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).

Thermal Analysis (Melting Point via DSC)

Causality: The melting point (Tm) and heat of fusion (ΔHfus) provide insight into the stability and energy of the crystal lattice. A high melting point often correlates with low solubility, as more energy is required to break the crystal lattice apart. Differential Scanning Calorimetry (DSC) is the preferred method for this analysis.

Protocol:

-

Accurately weigh a small amount of the crystalline compound (1-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Implications for Drug Development

The predicted physicochemical profile points toward a classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability). This has profound implications for development.

Caption: Relationship between physicochemical challenges and formulation solutions.

The "brick dust" nature of this molecule necessitates the use of enabling formulation technologies to improve its dissolution rate and subsequent bioavailability.[3][4] Key strategies include:

-

Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.

-

Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix in an amorphous state eliminates the crystal lattice energy barrier, often leading to significantly higher apparent solubility and faster dissolution.

-

Lipid-Based Formulations: For lipophilic compounds (Log P > 3), formulating the drug in oils and surfactants can facilitate its solubilization in the gut and promote absorption via lymphatic pathways.

Conclusion

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a flavonoid with a structural motif suggestive of valuable biological activity. However, its predicted physicochemical properties—namely poor aqueous solubility, high lipophilicity, and a high melting point—present significant, though not insurmountable, challenges for its development as a therapeutic agent. A thorough experimental characterization, following the protocols outlined in this guide, is the mandatory next step to confirm these predictions. Understanding these properties is not a barrier but a roadmap, guiding the formulation scientist toward rational strategies, such as amorphous solid dispersions or particle size engineering, that will be essential for achieving adequate bioavailability and realizing the compound's full therapeutic potential.

References

-

PubChem Compound Summary for CID 688844, 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one. National Center for Biotechnology Information. [Link]

-

Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. MDPI. [Link]

-

Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. PubMed. [Link]

-

Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. RSU Research Portal. [Link]

-

PubChem Compound Summary for CID 85711443, 2-[2-(3-Hydroxyphenyl)ethyl]-4,6-dimethoxyphenol. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 265724, 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 14376221, 2-(3,4-Dihydroxyphenyl)-6-hydroxy-3,5,7-trimethoxychromen-4-one. National Center for Biotechnology Information. [Link]

-

Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. [Link]

-

(PDF) Flavonoids: Chemical properties and analytical methodologies of identification and quantitation in foods and plants. ResearchGate. [Link]

-

Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. MDPI. [Link]

-

Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. National Center for Biotechnology Information (PMC). [Link]

-

Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3,4-DiMethoxyphenyl)-6-ethyl-3-hydroxychroMen-4-one | 1365271-38-0 [chemicalbook.com]

- 6. 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | C18H16O5 | CID 688844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. science.rsu.lv [science.rsu.lv]

- 8. Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the flavonoid 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one, a member of the polymethoxyflavone (PMF) class of compounds. This document will delve into its chemical identity, synthesis, and potential biological significance, offering valuable insights for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

IUPAC Name and Synonyms

The systematically generated IUPAC name for the compound is 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one .

Common synonyms include:

The naming follows the standard nomenclature for flavonoids, where the chromen-4-one forms the core bicyclic structure.

Chemical Structure

The chemical structure of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is presented below:

Figure 1: Chemical structure of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one.

The molecule consists of a central chromen-4-one ring system with a hydroxyl group at the 3-position. A 3,4-dimethoxyphenyl group is attached at the 2-position, and an ethyl group is substituted at the 6-position of the chromen-4-one core.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C19H18O5 |

| Molecular Weight | 326.34 g/mol |

| Boiling Point | 485.0 ± 45.0 °C |

| Density | 1.279 ± 0.06 g/cm³ |

These values are computationally predicted and should be confirmed by experimental analysis.[4]

Synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

The most probable and widely used synthetic route to 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction .[6][7] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone precursor in the presence of alkaline hydrogen peroxide.

Proposed Synthetic Pathway

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one can be envisioned in two primary steps:

-

Claisen-Schmidt Condensation: Synthesis of the 2'-hydroxychalcone intermediate.

-

Algar-Flynn-Oyamada (AFO) Reaction: Oxidative cyclization to the final 3-hydroxyflavone.

Diagram 1: Proposed two-step synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one.

Experimental Protocol: A General Procedure

The following is a generalized, step-by-step methodology based on established protocols for the synthesis of similar 3-hydroxyflavones.[8][9]

Step 1: Synthesis of (E)-1-(5-ethyl-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one (1 equivalent) and 3,4-dimethoxybenzaldehyde (1.1 equivalents) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 40-50%) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid (the chalcone) is filtered, washed with water until neutral, and dried.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified chalcone.

Step 2: Synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one (Algar-Flynn-Oyamada Reaction)

-

Dissolve the synthesized chalcone (1 equivalent) in methanol or ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Slowly add hydrogen peroxide (e.g., 30% solution) dropwise to the stirred mixture, maintaining the temperature below 40°C.

-

Continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into cold water and acidify with dilute acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude 3-hydroxyflavone by column chromatography or recrystallization.

Mechanism of the Algar-Flynn-Oyamada Reaction

The mechanism of the AFO reaction has been a subject of study, with the prevailing theory suggesting the formation of a dihydroflavonol intermediate which is then oxidized.[10][11]

Diagram 2: Simplified mechanism of the Algar-Flynn-Oyamada reaction.

Potential Biological Activity and Therapeutic Applications

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one belongs to the class of polymethoxyflavones (PMFs), which are predominantly found in citrus peels and are known for a wide range of biological activities.[12][13][14][15][16] While specific studies on the 6-ethyl derivative are limited, its therapeutic potential can be inferred from the broader class of PMFs.

Anti-Inflammatory Activity

PMFs are recognized for their potent anti-inflammatory properties.[13][15] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of inflammatory cytokines.[13]

Diagram 3: Potential anti-inflammatory mechanism of action.

Antioxidant Activity

The flavonoid backbone, coupled with the methoxy and hydroxyl substitutions, suggests that this compound likely possesses antioxidant properties. Flavonoids can act as free radical scavengers and may also influence endogenous antioxidant systems.

Anticancer Potential

Numerous studies have highlighted the anti-carcinogenic effects of PMFs.[12] They have been shown to inhibit the proliferation of cancer cells and induce apoptosis. The specific mechanisms can vary but often involve the modulation of cell signaling pathways critical for cancer cell survival and growth.

Other Potential Activities

Based on the known biological profile of PMFs, other potential activities of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one could include:

-

Neuroprotective effects[12]

-

Cardioprotective effects

-

Antimicrobial properties

Future Directions and Conclusion

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a promising, yet understudied, polymethoxyflavone. Its structural similarity to other biologically active flavonoids suggests a high potential for therapeutic applications, particularly in the areas of inflammation and oncology.

Future research should focus on:

-

Definitive Structural Elucidation: Confirmation of the structure and stereochemistry through NMR, mass spectrometry, and X-ray crystallography.

-

In-depth Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its anti-inflammatory, antioxidant, and anticancer activities.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize biological activity and drug-like properties.

This technical guide serves as a foundational document to encourage and guide further research into this intriguing molecule. The insights provided herein are intended to aid researchers in designing experiments and to highlight the potential of this compound in the development of novel therapeutics.

References

-

Full article: Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (URL: [Link])

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - MDPI. (URL: [Link])

-

Algar–Flynn–Oyamada reaction - Wikipedia. (URL: [Link])

-

Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. (URL: [Link])

-

Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. (URL: [Link])

-

Algar-Flynn-Oyamada Reaction. (URL: [Link])

-

Polymethoxyflavones: Chemistry, biological activity, and occurrence in orange peel. (URL: [Link])

-

Polymethoxyflavones: Chemistry, Biological Activity, and Occurrence in Orange Peel. (URL: [Link])

-

Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies - Beilstein Archives. (URL: [Link])

-

Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed. (URL: [Link])

-

CAS NO. 1365271-38-0 | 2-(3,4-Dimethoxyphenyl)-6-ethyl ... - Arctom. (URL: [Link])

-

2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one - PubChem. (URL: [Link])

-

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one - PubChem. (URL: [Link])

-

1365271-38-0|2-(3,4-Dimethoxyphenyl)-6-ethyl-3 ... - BIOFOUNT. (URL: [Link])

-

2-(3,4-Dihydroxyphenyl)-6-hydroxy-3,5,7-trimethoxychromen-4-one - PubChem. (URL: [Link])

-

Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity - SciSpace. (URL: [Link])

-

Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. echemi.com [echemi.com]

- 3. 2-(3,4-DiMethoxyphenyl)-6-ethyl-3-hydroxychroMen-4-one | 1365271-38-0 [chemicalbook.com]

- 4. CAS NO:1365271-38-0; 2-(3,4-二甲氧基苯基)-6-乙基-3-羟基色烯-4-酮 [chemdict.com]

- 5. 1365271-38-0|2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one|2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one|-范德生物科技公司 [bio-fount.com]

- 6. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 7. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchwithrutgers.com [researchwithrutgers.com]

- 15. researchgate.net [researchgate.net]

- 16. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 1365271-38-0: Acknowledging a Gap in the Scientific Literature

To our valued researchers, scientists, and drug development professionals,

In the pursuit of scientific advancement, the ability to access comprehensive technical information on specific chemical entities is paramount. This guide was intended to provide an in-depth analysis of the compound associated with CAS number 1365271-38-0 , identified as 2-(3,4-DiMethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one . However, a thorough and exhaustive search of the current scientific literature, patent databases, and chemical repositories has revealed a significant gap in publicly available information for this specific molecule.

While the chemical structure indicates it belongs to the flavone class of compounds, a subclass of flavonoids, there is a notable absence of published research detailing its synthesis, biological activity, mechanism of action, or pharmacokinetic and pharmacodynamic profiles. This lack of specific data prevents the creation of a detailed technical guide as originally envisioned.

To provide a contextual framework, this document will instead offer a high-level overview of the broader chemical class to which this compound belongs: hydroxychromen-4-ones (flavones) . This information is based on existing research on structurally similar compounds and is intended to offer potential areas of interest and investigation for researchers exploring this chemical space.

The Landscape of Hydroxychromen-4-ones: A Class of Compounds with Diverse Biological Potential

Hydroxychromen-4-ones, commonly known as flavones, are a significant class of naturally occurring and synthetic compounds that have garnered substantial interest in the scientific community. The core structure, a C6-C3-C6 skeleton, allows for a vast array of substitutions, leading to a rich diversity of biological activities.

General Physicochemical Properties

While specific data for 2-(3,4-DiMethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is unavailable, flavones generally exhibit the following characteristics:

| Property | General Characteristics |

| Appearance | Typically crystalline solids |

| Solubility | Generally soluble in organic solvents; solubility in aqueous solutions varies with substitution patterns. |

| UV-Vis Absorption | Exhibit characteristic absorption bands in the UV-visible region, often utilized for quantification. |

| Fluorescence | Many flavone derivatives are fluorescent, a property that can be exploited in imaging and analytical assays. |

Potential Biological Activities of the Flavone Scaffold

Research into various flavone derivatives has revealed a wide spectrum of pharmacological effects. These activities are highly dependent on the specific substitution patterns on the chromen-4-one core.

-

Anti-inflammatory Activity : Many flavones have been shown to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

-

Anticancer Properties : Certain flavones exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

-

Antioxidant Effects : The phenolic hydroxyl groups present in many flavones contribute to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

-

Enzyme Inhibition : Flavones are known to interact with a variety of enzymes, including kinases, topoisomerases, and metabolic enzymes, making them attractive scaffolds for drug design.

A Hypothetical Path Forward: Experimental Exploration

For researchers interested in pioneering the investigation of 2-(3,4-DiMethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one , the following represents a logical, albeit hypothetical, experimental workflow. This is not based on established protocols for this specific compound but rather on general methodologies employed in the study of novel flavonoids.

Proposed Synthetic Route

A common method for synthesizing 3-hydroxyflavones involves the Algar-Flynn-Oyamada (AFO) reaction . A plausible synthetic approach could start from a substituted 2'-hydroxychalcone.

dot

Caption: Hypothetical synthetic workflow for the target compound.

Initial Biological Screening Protocol

A primary investigation into the biological activity of a novel flavone would typically involve a tiered screening approach.

dot

Caption: A general workflow for initial biological screening.

Conclusion and Call for Research

While a comprehensive technical guide on CAS number 1365271-38-0 is not currently possible due to the absence of published data, the structural characteristics of 2-(3,4-DiMethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one place it within a class of compounds with significant therapeutic potential. The information provided on the broader family of hydroxychromen-4-ones serves as a foundation for future research.

We encourage the scientific community to undertake studies on this and other under-investigated compounds. The elucidation of the synthesis, properties, and biological activities of novel chemical entities is a critical endeavor that fuels the engine of drug discovery and development. Should research on this compound become available, this guide will be updated to reflect the new state of knowledge.

References

Due to the lack of specific literature for CAS number 1365271-38-0, a formal reference list cannot be compiled. The information presented is a synthesis of general knowledge on flavonoid chemistry and pharmacology. Researchers are encouraged to consult comprehensive reviews on flavones and chromones for foundational information.

Introduction: The Versatility of the 3-Hydroxychromone Scaffold

An In-Depth Technical Guide to the Mechanisms of Action of 3-Hydroxychromone Derivatives

The 3-hydroxychromone (3-HC) scaffold, a core component of natural flavonoids, represents a privileged structure in medicinal chemistry and chemical biology.[1] These benzo-γ-pyrone derivatives are not merely ubiquitous in the plant kingdom but also serve as a foundational template for designing synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The remarkable versatility of 3-HC derivatives stems from a combination of their unique photophysical characteristics and their ability to interact with a wide array of biological targets.

At the heart of their functionality is a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] This ultrafast phenomenon, occurring upon photoexcitation, is the source of the dual fluorescence that makes 3-HCs exceptional environmental sensors and fluorescent probes for biological imaging.[7][8] Beyond their utility as research tools, the specific substitution patterns on the chromone ring system give rise to potent and selective modulators of key cellular signaling pathways, establishing them as promising candidates for drug development.

This guide provides a detailed exploration of the multifaceted mechanisms of action of 3-hydroxychromone derivatives. As a senior application scientist, the narrative is structured to elucidate not just what these compounds do, but how and why they do it, bridging fundamental chemistry with complex biological outcomes. We will dissect their core photophysical properties, their targeted interventions in cancer and inflammation signaling cascades, and their potent antioxidant capabilities, providing field-proven experimental protocols to validate these mechanisms.

Part 1: The Photophysical Heartbeat - Excited-State Intramolecular Proton Transfer (ESIPT)

The defining characteristic of the 3-hydroxychromone family is its ability to undergo an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT). This process is the origin of their unique dual-emission fluorescence, a property that has been extensively leveraged for developing sensitive biological probes and sensors.[9][10]

Upon absorption of a photon, the ground-state "enol" form (E) of the 3-HC molecule is promoted to a short-lived, electronically excited "normal" state (N). From this state, an ultrafast (sub-picosecond) transfer of the proton from the 3-hydroxyl group to the adjacent carbonyl oxygen occurs, forming an excited-state "keto" tautomer (T).[6][11] Both the N* and T* states can relax to their respective ground states via fluorescence, giving rise to two distinct and well-separated emission bands. The N* form typically emits in the blue-violet region, while the T* form, having a larger Stokes shift, emits at longer wavelengths in the green-yellow region.[12]

The ratio of the intensities of these two emission bands (IN/IT) is exquisitely sensitive to the molecule's microenvironment. Polar, protic solvents or environments with strong hydrogen-bonding capabilities can disrupt the intramolecular hydrogen bond essential for ESIPT, thereby favoring N* emission.[12][13] Conversely, nonpolar, aprotic, or sterically constrained environments enhance the ESIPT process, leading to dominant T* emission.[13] This ratiometric response provides a built-in self-calibration, making 3-HC derivatives powerful tools for probing polarity, hydration, and binding events within complex biological systems like lipid membranes and proteins.[8][9]

Caption: Energy diagram of the ESIPT process in 3-hydroxychromones.

Experimental Protocol: Characterizing ESIPT via Fluorescence Spectroscopy

This protocol describes a standard workflow to assess the ESIPT characteristics of a novel 3-HC derivative.

-

Objective: To determine the influence of solvent polarity on the dual emission of a 3-HC derivative.

-

Materials:

-

3-HC derivative stock solution (1 mM in DMSO).

-

A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

-

Quartz cuvettes (1 cm path length).

-

Spectrofluorometer.

-

-

Methodology:

-

Prepare working solutions by diluting the 3-HC stock solution to a final concentration of 5 µM in each of the selected solvents. Ensure the final DMSO concentration is negligible (<0.5%).

-

For each sample, record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex), typically the maximum absorption wavelength (λmax).

-

Set the spectrofluorometer to the determined λex.

-

Record the fluorescence emission spectrum for each sample, scanning a wide range (e.g., 380 nm to 650 nm) to capture both the N* and T* emission bands.

-

Integrate the areas under the N* and T* emission peaks to determine their respective intensities (IN* and IT*).

-

Calculate the intensity ratio (IT/IN) for each solvent.

-

-

Causality and Interpretation: A plot of the IT/IN ratio against a solvent polarity scale (e.g., the Lippert-Mataga parameter) will reveal the sensitivity of the derivative's ESIPT process to its environment. A strong correlation, with higher ratios in nonpolar solvents, validates the ESIPT mechanism and establishes the probe's utility as an environmental sensor. This self-validating system confirms that changes in fluorescence are directly caused by the modulation of the proton transfer process by the solvent.

Part 2: Anticancer Mechanisms - Targeting Cell Proliferation and Survival

3-Hydroxychromone derivatives have emerged as potent anticancer agents, acting through diverse and specific mechanisms to halt the uncontrolled growth of tumor cells.[2][4]

Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell division cycle is a tightly regulated process orchestrated by cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes prime therapeutic targets. Certain 3-hydroxychromone derivatives have been identified as potent inhibitors of CDK1 and CDK2, key regulators of the G1/S and G2/M transitions in the cell cycle.[14] By occupying the ATP-binding pocket of these kinases, the derivatives prevent the phosphorylation of crucial substrates, leading to cell cycle arrest and inhibition of cancer cell proliferation.[14]

| Derivative Class | Target CDK | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isothiazolidine 1,1-dioxide analogues | CDK1, CDK2 | EJ (Bladder) | Data not specified | [14] |

| " | " | HCT116 (Colon) | Data not specified | [14] |

| " | " | SW620 (Colon) | Data not specified | [14] |

| " | " | MDAMB468 (Breast) | Data not specified | [14] |

| Epiremisporine H (from P. citrinum) | N/A | HT-29 (Colon) | 21.17 ± 4.89 | [15] |

| " | N/A | A549 (Lung) | 31.43 ± 3.01 | [15] |

| 1,2,4-triazole derivative (4d) | N/A | AGS (Gastric) | 2.63 ± 0.17 | [16] |

| Table 1: Cytotoxic and inhibitory activities of selected 3-hydroxychromone derivatives. |

Experimental Protocol: CDK Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Objective: To quantify the inhibitory effect of a 3-HC derivative on CDK2/Cyclin E activity.

-

Principle: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction. Inhibition of the kinase results in less ADP, which translates to a lower luminescence signal.

-

Methodology:

-

Prepare a serial dilution of the 3-HC test compound (e.g., from 100 µM to 1 nM) in kinase buffer.

-

In a 384-well plate, add the 3-HC dilutions, recombinant CDK2/Cyclin E enzyme, and the appropriate substrate (e.g., histone H1).

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis & Trustworthiness: The luminescence data is converted to percent inhibition relative to a no-inhibitor control. The data is then plotted against the inhibitor concentration, and the IC₅₀ value is determined using a nonlinear regression curve fit. This protocol is self-validating as the signal is directly proportional to the enzymatic activity being measured, providing a robust and quantitative measure of inhibition.

Induction of Apoptosis via the Mitochondrial Pathway

Beyond halting proliferation, some 3-HC derivatives can actively induce programmed cell death, or apoptosis. One such mechanism involves the intrinsic mitochondrial pathway. A new chromone derivative isolated from the marine fungus Penicillium citrinum, epiremisporine H, was shown to induce apoptosis in HT-29 human colon cancer cells.[15] This compound was found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspase-3, the primary executioner caspase that dismantles the cell.[15]

Caption: Mitochondrial apoptosis pathway targeted by a 3-HC derivative.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

-

Objective: To detect changes in the expression of key apoptosis-related proteins in cancer cells following treatment with a 3-HC derivative.

-

Methodology:

-

Cell Culture and Treatment: Seed HT-29 cells and allow them to adhere. Treat the cells with the 3-HC derivative at its IC₅₀ concentration (and a vehicle control) for 24-48 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Causality and Interpretation: Densitometric analysis of the bands, normalized to the loading control, will quantify the changes in protein expression. A decrease in Bcl-2 and an increase in Bax and cleaved Caspase-3 in the treated samples, compared to the control, provides direct evidence that the 3-HC derivative induces apoptosis through the mitochondrial pathway.

Part 3: Anti-inflammatory Mechanisms - Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases. 3-Hydroxychromone derivatives exhibit potent anti-inflammatory effects by intervening in critical signaling pathways that control the production of inflammatory mediators.[17][18]

Inhibition of the ROS-Dependent p38 MAPK Pathway

A key mechanism of action for certain 3-HCs is the disruption of the p38 MAP kinase (MAPK) signaling pathway, which is pivotal in the inflammatory response.[19][20] The novel derivative DCO-6 was shown to significantly reduce the production of nitric oxide (NO), IL-1β, and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[19]

The causality is elegantly demonstrated: DCO-6 does not directly inhibit the p38 kinase itself. Instead, its primary action is to impair the LPS-induced production of intracellular reactive oxygen species (ROS).[19][21] ROS act as second messengers that facilitate the formation of a critical signaling complex between TRAF6 (TNF receptor-associated factor 6) and ASK1 (Apoptosis signal-regulating kinase 1). By scavenging ROS, DCO-6 prevents the TRAF6-ASK1 association, thereby blocking the downstream phosphorylation and activation of p38 MAPK. This upstream intervention provides a highly specific and potent anti-inflammatory effect.[19][20]

Caption: Inhibition of the ROS-dependent TRAF6-ASK1-p38 pathway by a 3-HC derivative.

Experimental Workflow: Dissecting the p38 Pathway Inhibition

-

Objective: To validate the mechanism by which a 3-HC derivative inhibits LPS-induced inflammation.

-

Cell Model: RAW 264.7 murine macrophages or human THP-1 monocytes.

-

Step-by-Step Protocol:

-

ROS Measurement (DCFH-DA Assay): Pre-treat cells with the 3-HC derivative for 1 hour. Load cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Stimulate with LPS (1 µg/mL). Measure the fluorescence intensity, which is proportional to intracellular ROS levels, using a plate reader or flow cytometer. A reduction in fluorescence in treated cells confirms ROS scavenging activity.

-

Co-Immunoprecipitation (Co-IP): Pre-treat cells with the derivative, then stimulate with LPS. Lyse the cells and incubate the lysate with an anti-TRAF6 antibody coupled to magnetic beads. Elute the bound proteins and perform a Western blot using an anti-ASK1 antibody. The absence of an ASK1 band in the derivative-treated sample demonstrates the disruption of the TRAF6-ASK1 complex.

-

Western Blot for p-p38: Treat cells as above. Extract proteins and perform a Western blot using an antibody specific for the phosphorylated (active) form of p38. A decrease in the p-p38 signal confirms inhibition of the pathway.

-

Cytokine Quantification (ELISA): Collect the cell culture supernatant after treatment and stimulation. Use commercial ELISA kits to quantify the concentration of IL-1β and IL-6. A dose-dependent decrease in cytokine levels validates the anti-inflammatory efficacy.

-

Part 4: Antioxidant Mechanisms - The Chemistry of Radical Scavenging

The ability of 3-hydroxychromone derivatives to mitigate oxidative stress is fundamental to many of their biological activities.[3][22] They act as potent antioxidants by directly scavenging harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as the superoxide radical (O₂⁻), hydrogen peroxide (H₂O₂), and the peroxynitrite anion (ONOO⁻).[23]

This radical scavenging capacity is highly dependent on the compound's structure. Key structural features that enhance antioxidant activity include:

-

The 3-hydroxyl group: Essential for the core reactivity.

-

Additional hydroxyl groups: The presence and position of other hydroxyl groups on the chromone rings significantly boost activity.[3]

-

A Catechol Moiety: A 3',4'-dihydroxy substitution on the 2-phenyl ring (a catechol group) is particularly effective for radical scavenging.[3][24]

These features allow the molecule to donate a hydrogen atom or an electron to a free radical, neutralizing it and forming a more stable phenoxyl radical on the chromone itself, which can be stabilized by resonance.

| Compound Class | Reactive Species Scavenged | IC₅₀ (µM) | Reference |

| Polyhydroxylated Flavon-3-ols | Superoxide radical (O₂⁻) | 1.1 - 21.5 | [23] |

| " | Nitric oxide (NO•) | 1.5 - 28.3 | [23] |

| " | Peroxynitrite (ONOO⁻) | 0.2 - 2.8 | [23] |

| 3-Hydroxy-2-styrylchromones | Superoxide radical (O₂⁻) | 1.9 - 19.9 | [23] |

| " | Nitric oxide (NO•) | 2.1 - 25.1 | [23] |

| " | Peroxynitrite (ONOO⁻) | 0.3 - 3.4 | [23] |

| Table 2: In vitro scavenging activities of polyhydroxylated 3-hydroxychromone derivatives. |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Objective: To measure the capacity of a 3-HC derivative to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Principle: DPPH is a stable radical with a deep violet color and a strong absorbance at ~517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity.[25]

-

Methodology:

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the 3-HC derivative in methanol. A known antioxidant like ascorbic acid or quercetin should be used as a positive control.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound or control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis and Validation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution alone and A_sample is the absorbance in the presence of the derivative. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration. This straightforward assay provides a reliable and quantitative measure of the compound's hydrogen-donating ability, a key mechanism of antioxidant action.

Conclusion

The mechanisms of action of 3-hydroxychromone derivatives are as diverse as their structures. Their unique photophysical properties, centered on the ESIPT phenomenon, make them unparalleled tools for probing biological microenvironments. Simultaneously, their ability to specifically interact with and modulate key cellular machinery establishes their therapeutic potential. From inhibiting the kinases that drive the cancer cell cycle and activating the intrinsic pathways of apoptosis, to quenching the ROS signals that fuel inflammation, 3-HCs operate with a chemical precision that can be rationally designed and tuned.

The experimental frameworks provided herein represent self-validating systems that allow researchers to confidently establish the causality behind the observed biological effects. By understanding these core mechanisms—from proton transfer to pathway inhibition—drug development professionals can better harness the power of the 3-hydroxychromone scaffold to create the next generation of targeted therapeutics and advanced biological probes. The continued exploration of this remarkable class of compounds promises further insights into complex disease pathways and novel solutions to pressing medical challenges.

References

-

The Journal of Chemical Physics. (n.d.). Ultrafast nonadiabatic excited-state intramolecular proton transfer in 3-hydroxychromone: A surface hopping approach. AIP Publishing. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2007). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. PubMed. [Link]

-

ResearchGate. (n.d.). Excited state intramolecular proton transfer (ESIPT) reaction of 3-hydroxychromones. [Link]

-

RSC Publishing. (2014). Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imaging. [Link]

-

European Journal of Medicinal Chemistry. (2016). New polyhydroxylated flavon-3-ols and 3-hydroxy-2-styrylchromones: synthesis and ROS/RNS scavenging activities. PubMed. [Link]

-

PLoS ONE. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. NIH. [Link]

-

RSC Publishing. (n.d.). Tuning excited-state proton transfer dynamics of a 3-hydroxychromone dye in supramolecular complexes via host–guest steric compatibility. [Link]

-

Journal of the American Chemical Society. (n.d.). Time-resolved and steady-state fluorescence studies of the excited-state proton transfer in 3-hydroxyflavone and 3-hydroxychromone. [Link]

-

Semantic Scholar. (n.d.). The substituent effect on the excited state intramolecular proton transfer of 3-hydroxychromone. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxychromone derivatives 3a–f. [Link]

-

PLoS ONE. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PubMed. [Link]

-

Molecules. (2011). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. MDPI. [Link]

-

ResearchGate. (n.d.). Fluorescent Probes and Indicators Based on 3-Hydroxychromone Derivatives for Studying the Structure and Activity of β-Glucosidase Class Enzymes. [Link]

-

SciELO. (2020). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. [Link]

-

ResearchGate. (n.d.). The dual fluorescent behavior of 3-hydroxychromones represented in an energy diagram. [Link]

-

RSC Advances. (2021). 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. NIH. [Link]

-

Marine Drugs. (2020). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]

-

Current Topics in Medicinal Chemistry. (2014). Chromones and Their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. PubMed. [Link]

-

RSC Publishing. (2021). 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. [Link]

-

RSC Publishing. (n.d.). Excited-state dynamics of 3-hydroxychromone in gas phase. [Link]

-

Physical Chemistry Chemical Physics. (2021). Excited-state dynamics of 3-hydroxychromone in gas phase. RSC Publishing. [Link]

-

Molecules. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. [Link]

-

International Journal of Molecular Sciences. (2024). Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. NIH. [Link]

-

Molecules. (2024). NF-κB Inhibitory Activity of the Di-Hydroxy Derivative of Piperlongumine (PL-18). [Link]

-

Chinese Physics B. (2020). The substituent effect on the excited state intramolecular proton transfer of 3-hydroxychromone. [Link]

-

Molecules. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. [Link]

-

Molecules. (2018). Anti-Kasha Behavior of 3-Hydroxyflavone and Its Derivatives. MDPI. [Link]

-

Molecules. (2024). NF-κB Inhibitory Activity of the Di-Hydroxy Derivative of Piperlongumine (PL-18). [Link]

-

Archiv der Pharmazie. (2005). 3-Formylchromones: potential antiinflammatory agents. PubMed. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors. PubMed. [Link]

-

French-Ukrainian Journal of Chemistry. (2022). Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. [Link]

-

Scientific Reports. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. NIH. [Link]

-

ResearchGate. (2012). (PDF) A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. [Link]

-

ResearchGate. (n.d.). Synthesis, in vitro antioxidant and antimicrobial evaluation of 3-hydroxy chromone derivatives. [Link]

-

ResearchGate. (n.d.). Effect of Hydroxyl Group on the Anticancer Activity of Xanthone Derivatives against Breast Cancer Cells. [https://www.researchgate.net/publication/365518002_Effect_of_Hydroxyl_Group_on_the_Anticancer_Activity_of_Xanthone_Derivatives_against_Breast_Cancer_Cells]([Link]_ Derivatives_against_Breast_Cancer_Cells)

-

Current Pharmaceutical Design. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH. [Link]

-

Journal of Inflammation Research. (2020). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. PubMed Central. [Link]

-

Bioorganic Chemistry. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. [Link]

-

ResearchGate. (n.d.). Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones. [Link]

-

Journal of Inflammation. (2013). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. NIH. [Link]

-

Biochemical Pharmacology. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. PubMed. [Link]

-

Antioxidants. (2024). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. [Link]

-

Oxidative Medicine and Cellular Longevity. (2019). Modulation of Reactive Oxygen Species in Health and Disease. NIH. [Link]

-

International Journal of Molecular Sciences. (2024). Current State of Knowledge on Amiodarone (AMD)-Induced Reactive Oxygen Species (ROS) Production in In Vitro and In Vivo Models. MDPI. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Chromones and their derivatives as radical scavengers: a remedy for cell impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]